(1R,2R,5S)-2-Azido-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol
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Overview
Description
(1R,2R,5S)-2-Azido-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with an azido group, a hydroxyl group, and a prop-1-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5S)-2-Azido-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative.
Azidation: Introduction of the azido group can be achieved through nucleophilic substitution reactions using sodium azide (NaN3) under appropriate conditions.
Hydroxylation: The hydroxyl group can be introduced via oxidation reactions, such as using osmium tetroxide (OsO4) or other suitable oxidizing agents.
Alkylation: The prop-1-en-2-yl group can be introduced through alkylation reactions using appropriate alkylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,5S)-2-Azido-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
- **Substitution
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Properties
CAS No. |
849065-24-3 |
---|---|
Molecular Formula |
C10H17N3O |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(1R,2R,5S)-2-azido-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H17N3O/c1-7(2)8-4-5-10(3,12-13-11)9(14)6-8/h8-9,14H,1,4-6H2,2-3H3/t8-,9+,10+/m0/s1 |
InChI Key |
ZIRZULKNFAGGAD-IVZWLZJFSA-N |
Isomeric SMILES |
CC(=C)[C@H]1CC[C@@]([C@@H](C1)O)(C)N=[N+]=[N-] |
Canonical SMILES |
CC(=C)C1CCC(C(C1)O)(C)N=[N+]=[N-] |
Origin of Product |
United States |
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